molecular formula C12H15BrN2O2S B14910745 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B14910745
M. Wt: 331.23 g/mol
InChI Key: XBCDPLWDBIUSOW-UHFFFAOYSA-N
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Description

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide is an organic compound that features a piperidine ring substituted with a bromothiophene moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted thiophenes

Mechanism of Action

The mechanism of action of 2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl)acetamide
  • 2-(1-(5-Chlorothiophene-3-carbonyl)piperidin-4-yl)acetamide
  • 2-(1-(5-Methylthiophene-3-carbonyl)piperidin-4-yl)acetamide

Uniqueness

2-(1-(5-Bromothiophene-3-carbonyl)piperidin-4-yl)acetamide stands out due to the presence of the bromine atom in the thiophene ring, which can significantly influence its electronic properties and reactivity. This unique feature makes it a valuable compound for the synthesis of novel derivatives with potential therapeutic applications .

Properties

Molecular Formula

C12H15BrN2O2S

Molecular Weight

331.23 g/mol

IUPAC Name

2-[1-(5-bromothiophene-3-carbonyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C12H15BrN2O2S/c13-10-6-9(7-18-10)12(17)15-3-1-8(2-4-15)5-11(14)16/h6-8H,1-5H2,(H2,14,16)

InChI Key

XBCDPLWDBIUSOW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC(=O)N)C(=O)C2=CSC(=C2)Br

Origin of Product

United States

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